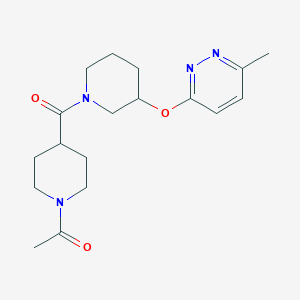
1-(4-(3-((6-Methylpyridazin-3-yl)oxy)piperidine-1-carbonyl)piperidin-1-yl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-(3-((6-Methylpyridazin-3-yl)oxy)piperidine-1-carbonyl)piperidin-1-yl)ethanone is a complex organic compound featuring several functional groups, including pyridazine, piperidine, and ethanone. Its structure, characterized by its molecular formula, demonstrates a unique combination of heterocyclic rings and carbonyl functionalities, making it interesting for various chemical and biological studies.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(3-((6-Methylpyridazin-3-yl)oxy)piperidine-1-carbonyl)piperidin-1-yl)ethanone typically involves multiple steps:
Preparation of 6-Methylpyridazin-3-yl alcohol: : Starting with the synthesis of 6-methylpyridazine, this step involves the hydrolysis of 6-methylpyridazin-3-yl chloride to form 6-methylpyridazin-3-yl alcohol under controlled basic conditions.
Coupling with Piperidine: : The pyridazine alcohol is then reacted with piperidine under dehydrating conditions to form the 3-(6-Methylpyridazin-3-yl)oxy)piperidine intermediate.
Formation of Carbonyl Functional Group: : The intermediate is further reacted with a carbonylating agent, typically phosgene, under stringent conditions to yield the final this compound compound.
Industrial Production Methods
The industrial synthesis would involve scaling up the laboratory procedures, optimizing reaction conditions for higher yield and purity, ensuring safety measures for handling hazardous reagents, and implementing continuous-flow processes for efficiency.
化学反应分析
Types of Reactions it Undergoes
Oxidation: : This compound can undergo oxidation reactions primarily at the ethanone and piperidine rings, forming corresponding oxides and hydroxides.
Reduction: : The compound can be reduced at the carbonyl group to form hydroxyl derivatives.
Substitution: : Electrophilic and nucleophilic substitutions are possible at various positions on the piperidine and pyridazine rings, allowing modifications to enhance or alter its properties.
Common Reagents and Conditions
Oxidation: : Often requires reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: : Catalytic hydrogenation with palladium on carbon or sodium borohydride in a suitable solvent.
Substitution: : Using reagents like sodium hydride for nucleophilic substitution or aluminum chloride for electrophilic substitution.
Major Products Formed from These Reactions
The reactions lead to a variety of products, including hydroxylated derivatives, oxidized ketones, and substituted piperidine and pyridazine rings, each imparting different chemical and biological properties.
科学研究应用
Chemistry
Biology
In biological studies, derivatives of 1-(4-(3-((6-Methylpyridazin-3-yl)oxy)piperidine-1-carbonyl)piperidin-1-yl)ethanone are investigated for their binding properties with various receptors, aiding in understanding cellular communication and signaling pathways.
Medicine
In medicinal chemistry, its analogs are researched for potential therapeutic effects, including anti-inflammatory, analgesic, and anti-cancer properties due to their ability to interact with specific molecular targets.
Industry
Industrially, the compound and its derivatives are explored for applications in drug development, agricultural chemicals, and specialty chemicals with enhanced performance characteristics.
作用机制
The mechanism of action involves the compound interacting with specific molecular targets, such as enzymes or receptors, often through hydrogen bonding, hydrophobic interactions, and van der Waals forces. These interactions can modulate the activity of the target, leading to a cascade of biochemical reactions that result in the compound's observed effects.
相似化合物的比较
Similar Compounds
1-(4-(3-(Pyridazin-3-yl)oxy)piperidine-1-carbonyl)piperidine: : Lacks the 6-methyl group, affecting its reactivity and biological activity.
1-(4-(3-((6-Chloropyridazin-3-yl)oxy)piperidine-1-carbonyl)piperidine: : The chlorine substituent introduces different electronic effects and steric hindrance.
1-(4-(3-((6-Methylpyridin-3-yl)oxy)piperidine-1-carbonyl)piperidine: : Features a pyridine ring instead of pyridazine, altering its properties and applications.
Uniqueness
What sets 1-(4-(3-((6-Methylpyridazin-3-yl)oxy)piperidine-1-carbonyl)piperidin-1-yl)ethanone apart is its specific combination of functional groups that confer unique reactivity and biological activity, making it a valuable compound in multiple scientific and industrial fields.
属性
IUPAC Name |
1-[4-[3-(6-methylpyridazin-3-yl)oxypiperidine-1-carbonyl]piperidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N4O3/c1-13-5-6-17(20-19-13)25-16-4-3-9-22(12-16)18(24)15-7-10-21(11-8-15)14(2)23/h5-6,15-16H,3-4,7-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSPCUQDANPOKSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OC2CCCN(C2)C(=O)C3CCN(CC3)C(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














